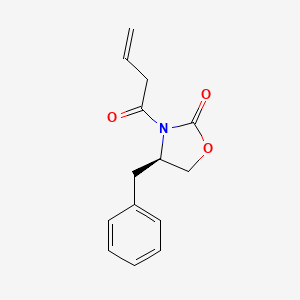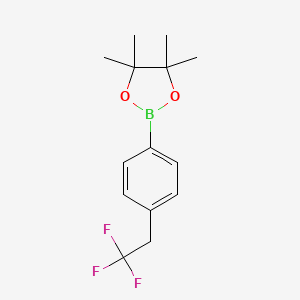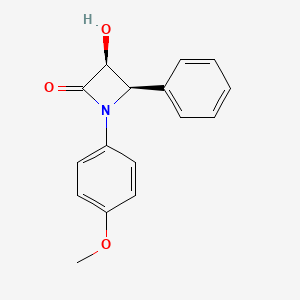
Rapamycine Dialdéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rapamycin Dialdehyde is an impurity of Rapamycin, a triene macrolide antibiotic isolated from Streptomyces hygroscopicus and a useful immunosuppressant to prevent rejection in organ transplantation.
Applications De Recherche Scientifique
Systèmes de nanodélivre pour le traitement du cancer
La rapamycine a été utilisée dans la construction de systèmes de nanodélivre auto-assemblés pour le traitement du cancer du sein {svg_1}. Dans une étude, un système a été créé en assemblant un photosensibilisateur (IR820), de la rapamycine et de la curcumine en nanoparticules. Ce système a été utilisé pour réaliser une photothérapie thermique et une chimiothérapie pour le cancer du sein {svg_2}. Les nanoparticules ont montré un effet inhibiteur supérieur sur les cellules 4T1 in vitro par rapport à la rapamycine libre ou à la curcumine libre {svg_3}.
Traitement de la β-thalassémie et d'autres hémoglobinopathies
La rapamycine a été trouvée pour induire l'expression du gène de la γ-globine et une production accrue d'hémoglobine fœtale (HbF) dans les cellules érythroïdes {svg_4}. Ceci la rend très intéressante pour le traitement de la β-thalassémie, un trouble sanguin qui réduit la production d'hémoglobine {svg_5}. Des niveaux élevés d'hémoglobine fœtale se sont avérés bénéfiques pour les patients atteints de β-thalassémie {svg_6}.
Agent antibactérien et antifongique
La rapamycine a été initialement identifiée comme un agent antibactérien et antifongique très actif {svg_7}. Elle a été extraite du mycélium de la bactérie Streptomyces hygroscopicus, qui a été trouvée dans des échantillons de sol de l'île de Pâques {svg_8}.
Inhibition de la croissance des cellules tumorales
La rapamycine s'est avérée inhiber la croissance cellulaire in vitro de lignées cellulaires tumorales {svg_9}. Cette propriété, combinée à sa capacité à induire l'hémoglobine fœtale, en fait un candidat prometteur pour le traitement de divers cancers {svg_10}.
Agent immunosuppresseur
La rapamycine s'est avérée être un agent immunosuppresseur efficace, et elle a été utilisée pour prévenir le rejet de reins après transplantation {svg_11}. Ses propriétés immunosuppressives sont dues à sa capacité à inhiber l'activation et la prolifération des cellules T {svg_12}.
Traitement de l'épilepsie
Dans une étude portant sur les effets de la rapamycine et de la curcumine sur l'épilepsie, la curcumine a atténué l'insuffisance de la rapamycine avec ses effets anti-inflammatoires et antioxydants {svg_13}. Une étude clinique a montré que la rapamycine et la curcumine diminuaient les niveaux de bcl-2 anti-apoptotique, ce qui a une importance clinique majeure dans le traitement de l'épilepsie {svg_14}.
Mécanisme D'action
Target of Action
Rapamycin Dialdehyde primarily targets the mammalian target of rapamycin (mTOR) . mTOR is an intracellular serine/threonine protein kinase that plays a central role in various cellular processes, including cell growth and proliferation, protein synthesis, and autophagy . Another primary target of Rapamycin is Fpr1 (FK506-sensitive proline rotamase 1) , a protein of the FKBP12 (FK506-binding protein 12 kDa) family .
Mode of Action
Rapamycin inhibits mTOR by associating with its intracellular receptor FK506-binding protein 12 (FKBP12) . The FKBP12-rapamycin complex interacts directly with the FKBP12-rapamycin-binding (FRB) domain of mTOR . Once loaded onto the FRB domain, the FKBP12–rapamycin complex inhibits mTOR, which associates with various proteins in mammals and is important in the life of the cell .
Biochemical Pathways
Rapamycin has a specific action on the mTOR signaling pathway . mTOR has been identified as a key regulator of different pathways . The mTOR pathway is a major nutrition and energy sensor that regulates growth and life span in yeast and animals . Inhibition of mTOR by rapamycin results in slower overall root, leaf, and shoot growth and development, leading to poor nutrient uptake and light energy utilization .
Pharmacokinetics
The pharmacokinetics of Rapamycin have been studied in various models . In one study, dogs received a single intramuscular dose of rapamycin and underwent 48-hour whole blood pharmacokinetic sampling . Additionally, daily intramuscular doses of rapamycin were administered for 7 days with blood rapamycin trough levels collected on Day 8, 9, and 15 .
Result of Action
Rapamycin has multiple protective effects against atherosclerosis through various molecular mechanisms . It acts on various cells (endothelial cells, macrophages, vascular smooth muscle cells, and T-cells) in early and advanced atherosclerosis . Moreover, it has been used successfully as an anti-proliferation agent to prevent in-stent restenosis or vascular graft stenosis in patients with coronary artery disease .
Action Environment
The action of Rapamycin can be influenced by environmental factors . For instance, a perceived signal generated by TOR suppression redirects carbon flow and metabolic shift to other pathways to support the growth of rapamycin-treated plants . This indicates a link between TOR signaling and nutrition/light energy status . Moreover, the TOR signaling axis integrates environmental signals to regulate metabolism, growth, and life span .
Analyse Biochimique
Biochemical Properties
Rapamycin Dialdehyde interacts with various enzymes, proteins, and other biomolecules. It inhibits the mammalian target of rapamycin (mTOR) by associating with its intracellular receptor FK506-binding protein 12 (FKBP12) . The FKBP12-Rapamycin Dialdehyde complex interacts directly with the FKBP12-rapamycin-binding (FRB) domain of mTOR . This interaction plays a crucial role in various biochemical reactions.
Cellular Effects
Rapamycin Dialdehyde has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Rapamycin Dialdehyde improves physiological parameters associated with aging in the immune, cardiovascular, and integumentary systems of healthy individuals or individuals with aging-related diseases .
Molecular Mechanism
Rapamycin Dialdehyde exerts its effects at the molecular level through various mechanisms. It binds to its intracellular receptor FK506-binding protein 12 (FKBP12), which then interacts directly with the FKBP12-rapamycin-binding (FRB) domain of mTOR . This interaction leads to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
Over time, the effects of Rapamycin Dialdehyde change in laboratory settings. It has been observed that Rapamycin Dialdehyde therapy reduces age-related plaque deposition by decreasing AβPP production and down-regulating β-secretase and γ-secretase activities . It also increases amyloid-β clearance by promoting autophagy .
Dosage Effects in Animal Models
The effects of Rapamycin Dialdehyde vary with different dosages in animal models. At a high dose (8 mg/kg/day) given i.p., Rapamycin Dialdehyde had no effect on lifespan of female mice; however, this dose and route of Rapamycin Dialdehyde increased the lifespan of male rats by 61% .
Metabolic Pathways
Rapamycin Dialdehyde is involved in various metabolic pathways. It has its specific action on the mTOR signaling pathway, which has been identified as a key regulator of different pathways . It also modulates at least five of 12 defined hallmarks of aging .
Transport and Distribution
Rapamycin Dialdehyde is transported and distributed within cells and tissues. It has concentration-dependent inhibitory effects on drug transport mediated by Pgp, MRP-1, BCRP, and LRP in cell lines with MDR mediated by these proteins .
Subcellular Localization
Rapamycin Dialdehyde is localized to several distinct subcellular compartments . The finding that mTORC1, which Rapamycin Dialdehyde inhibits, is localized to the lysosome has significantly enhanced our understanding of mTORC1 regulation .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Rapamycin Dialdehyde involves a series of reactions starting from Rapamycin. The first step involves the conversion of Rapamycin to Rapamycin-42-O-succinate. This intermediate is then oxidized to form Rapamycin-42-O-succinimide. The succinimide group is then hydrolyzed to form Rapamycin-42-O-carboxylic acid. The carboxylic acid group is then activated with DCC, followed by reaction with formaldehyde to form Rapamycin Dialdehyde.", "Starting Materials": [ "Rapamycin", "Succinic anhydride", "N,N'-dicyclohexylcarbodiimide (DCC)", "Formaldehyde" ], "Reaction": [ "Rapamycin is reacted with succinic anhydride in the presence of a catalyst to form Rapamycin-42-O-succinate.", "Rapamycin-42-O-succinate is oxidized using a suitable oxidizing agent to form Rapamycin-42-O-succinimide.", "Rapamycin-42-O-succinimide is hydrolyzed using a suitable hydrolyzing agent to form Rapamycin-42-O-carboxylic acid.", "The carboxylic acid group in Rapamycin-42-O-carboxylic acid is activated with DCC.", "Formaldehyde is added to the activated carboxylic acid group to form Rapamycin Dialdehyde." ] } | |
Numéro CAS |
500733-49-3 |
Formule moléculaire |
C₅₁H₇₉NO₁₅ |
Poids moléculaire |
946.17 |
Synonymes |
(2S)-(2R,3S,6R,7E,9R,15E)-9-Hydroxy-1-((1S,4R)-4-hydroxy-3-methoxycyclohexyl)-10-methoxy-2,6,8,12,14-pentamethyl-5,11,17-trioxoheptadeca-7,15-dien-3-yl 1-(2-((2R,3R,6S)-2-hydroxy-6-((S,E)-2-methoxy-3-methyl-5-oxopent-3-en-1-yl)-3-methyltetrahydro-2H- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,8-Dimethoxy-3-[3-(methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one](/img/structure/B1144759.png)



